molecular formula C8H14N4 B13301832 2-(1-Cyclopropyl-5-methyl-1H-1,2,3-triazol-4-yl)ethan-1-amine

2-(1-Cyclopropyl-5-methyl-1H-1,2,3-triazol-4-yl)ethan-1-amine

Cat. No.: B13301832
M. Wt: 166.22 g/mol
InChI Key: ULVYNZWTZNKWFA-UHFFFAOYSA-N
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Description

2-(1-Cyclopropyl-5-methyl-1H-1,2,3-triazol-4-yl)ethan-1-amine is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a cyclopropyl group, a methyl group, and an ethanamine chain attached to the triazole ring. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

The synthesis of 2-(1-Cyclopropyl-5-methyl-1H-1,2,3-triazol-4-yl)ethan-1-amine can be achieved through various synthetic routes. One common method involves the reaction of 1-(5-methyl-1H-1,2,3-triazol-4-yl)ethan-1-one with cyclopropylamine under basic conditions. The reaction is typically carried out in ethanol, and the product is obtained in high yields . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high efficiency and purity.

Chemical Reactions Analysis

2-(1-Cyclopropyl-5-methyl-1H-1,2,3-triazol-4-yl)ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethanamine chain can be replaced by other nucleophiles.

    Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common reagents and conditions used in these reactions include ethanol as a solvent, basic or acidic conditions, and various catalysts to enhance reaction rates. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(1-Cyclopropyl-5-methyl-1H-1,2,3-triazol-4-yl)ethan-1-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(1-Cyclopropyl-5-methyl-1H-1,2,3-triazol-4-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties . The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

2-(1-Cyclopropyl-5-methyl-1H-1,2,3-triazol-4-yl)ethan-1-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and biological properties, making it valuable in various scientific and industrial applications.

Properties

Molecular Formula

C8H14N4

Molecular Weight

166.22 g/mol

IUPAC Name

2-(1-cyclopropyl-5-methyltriazol-4-yl)ethanamine

InChI

InChI=1S/C8H14N4/c1-6-8(4-5-9)10-11-12(6)7-2-3-7/h7H,2-5,9H2,1H3

InChI Key

ULVYNZWTZNKWFA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=NN1C2CC2)CCN

Origin of Product

United States

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